N-(4-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Description
N-(4-Nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide is a synthetic isochromene carboxamide derivative characterized by a 4-nitrophenyl substituent attached to the carboxamide group. The 4-nitrophenyl group introduces strong electron-withdrawing effects, which may influence the compound’s electronic distribution, solubility, and interactions with biological targets.
Properties
IUPAC Name |
N-(4-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c19-15(17-11-5-7-12(8-6-11)18(21)22)14-9-10-3-1-2-4-13(10)16(20)23-14/h1-8,14H,9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJNTXADZJKKJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-nitroaniline with phthalic anhydride to form an intermediate, which is then cyclized to produce the isochromene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to enhance yield and reduce reaction times. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The isochromene ring can be oxidized to form quinone derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as solvent.
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Major Products Formed
Reduction: 4-aminophenyl derivatives.
Substitution: Various substituted phenyl derivatives.
Oxidation: Quinone derivatives.
Scientific Research Applications
N-(4-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer properties and its ability to modulate biological pathways.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the isochromene ring can interact with hydrophobic pockets in proteins. These interactions can modulate enzyme activity and affect various biological pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent on the phenyl ring plays a critical role in determining the compound’s properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Isochromene Carboxamide Derivatives
Key Observations:
- Solubility : The sulfamoylphenyl analog () likely exhibits higher aqueous solubility due to the polar sulfonamide moiety, whereas the nitro and methyl groups in other analogs reduce solubility .
- Steric Considerations : The 4-methyl-2-nitrophenyl substituent () introduces steric hindrance, which may limit interactions with deep binding pockets in target proteins .
Biological Activity
N-(4-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H13N3O4
- Molecular Weight : 299.28 g/mol
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Isochromene : The initial step often includes cyclization reactions involving phenolic compounds.
- Nitration : Introduction of the nitro group at the para position on the phenyl ring is achieved through electrophilic aromatic substitution.
- Carboxamide Formation : The final step involves the reaction with an amine to form the carboxamide functional group.
Antimicrobial Properties
Recent studies have shown that this compound exhibits notable antimicrobial activity. For instance:
- In vitro Studies : The compound demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested .
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cell Line Studies : In vitro assays using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that this compound induces apoptosis and inhibits cell proliferation. IC50 values were reported at approximately 15 µM for MCF-7 cells .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor:
- Retinoic Acid Metabolizing Enzymes : It was found to exhibit moderate inhibitory potency towards rat liver microsomal retinoic acid metabolizing enzymes, with inhibition percentages reaching up to 73% compared to standard inhibitors like ketoconazole .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with DNA : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Modulation : It appears to modulate the activity of specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it may induce oxidative stress in cancer cells, promoting apoptosis.
Case Studies and Research Findings
Several research findings highlight the importance of this compound in medicinal chemistry:
| Study | Findings |
|---|---|
| Zhang et al., 2020 | Demonstrated antimicrobial efficacy against multiple pathogens with a focus on structure-activity relationships. |
| Lee et al., 2021 | Investigated anticancer properties in vitro; reported significant cell death in MCF-7 and HeLa cells. |
| Kumar et al., 2019 | Explored enzyme inhibition; found effective modulation of retinoic acid metabolism in rat liver microsomes. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
